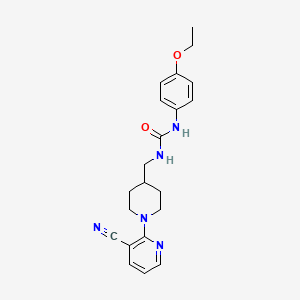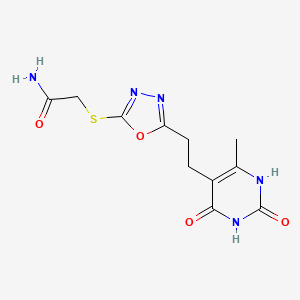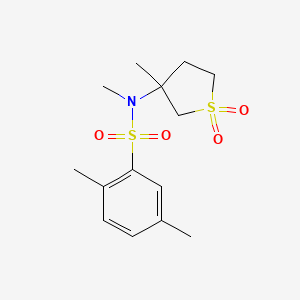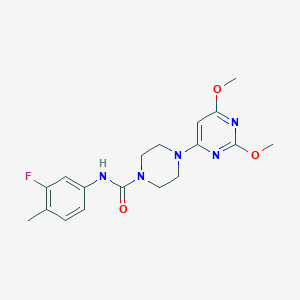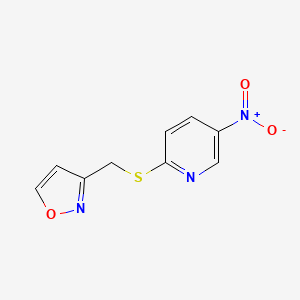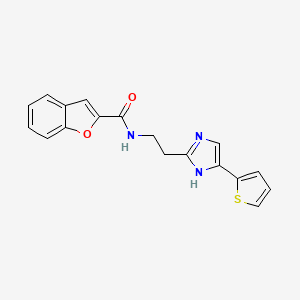![molecular formula C14H13NOS B2864972 N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide CAS No. 2361657-73-8](/img/structure/B2864972.png)
N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide, also known as PTM, is a chemical compound that has been studied extensively for its potential applications in scientific research. PTM is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide involves the inhibition of HDAC activity. HDACs play a critical role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide increases the acetylation of histone proteins, leading to the activation of gene expression.
Biochemical and Physiological Effects
N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. Specifically, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and protect against oxidative stress-induced cell death in neuronal cells. In addition, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been shown to modulate the activity of various enzymes and receptors, making it a useful tool for studying various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide in lab experiments is its ability to modulate the activity of various enzymes and receptors, making it a useful tool for studying various biological processes. In addition, the synthesis method for N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been optimized to produce high yields of the compound with high purity, making it a reliable method for producing the compound for research purposes.
One limitation of using N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide in lab experiments is its potential toxicity. While N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been shown to have anti-cancer and neuroprotective effects, it can also be toxic to cells at high concentrations. Therefore, it is important to use appropriate concentrations of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide in lab experiments to avoid potential toxicity.
Direcciones Futuras
There are several future directions for research on N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide. One potential direction is to further investigate the anti-cancer effects of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide and its potential as a therapeutic agent for cancer treatment. Another potential direction is to investigate the neuroprotective effects of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide and its potential as a therapeutic agent for neurodegenerative diseases. In addition, future research could focus on optimizing the synthesis method for N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide to improve its yield and purity. Overall, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has the potential to be a valuable tool for scientific research and a potential therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide involves the reaction of 2-acetylthiophene with benzaldehyde in the presence of a base catalyst. The resulting product is then treated with propargyl bromide to yield N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide. This synthesis method has been optimized to produce high yields of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide with high purity, making it a reliable method for producing the compound for research purposes.
Aplicaciones Científicas De Investigación
N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been used extensively in scientific research due to its ability to modulate the activity of various enzymes and receptors. Specifically, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDAC activity, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been shown to have anti-cancer effects, making it a potential therapeutic agent for cancer treatment.
In addition to its anti-cancer effects, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has also been shown to have neuroprotective effects. Specifically, N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been shown to protect against oxidative stress-induced cell death in neuronal cells, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(5-phenylthiophen-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-2-14(16)15-10-12-8-9-13(17-12)11-6-4-3-5-7-11/h2-9H,1,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLKMNNTWMVOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(S1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2864889.png)
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2864890.png)

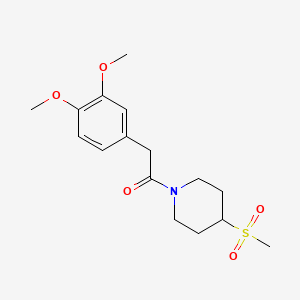
![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864899.png)
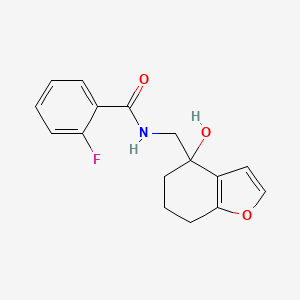
![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-5-hydroxy-3-(thiophen-3-yl)pentane-1-sulfonamido](/img/structure/B2864903.png)
![(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2864904.png)
